An In-depth Technical Guide to 1H-Benzo[d]azepin-2(3H)-one: Chemical Properties and Structure
An In-depth Technical Guide to 1H-Benzo[d]azepin-2(3H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1H-Benzo[d]azepin-2(3H)-one. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on presenting quantitative data in a clear and accessible format, detailing experimental methodologies, and visualizing key biological pathways.
Core Chemical and Structural Data
1H-Benzo[d]azepin-2(3H)-one, a heterocyclic compound featuring a fused benzene and azepine ring system, serves as a valuable scaffold in medicinal chemistry. Its structural and chemical properties are fundamental to its application in the development of novel therapeutic agents.
Structural and Physicochemical Properties
The structural identifiers and key physicochemical properties of 1H-Benzo[d]azepin-2(3H)-one are summarized in the table below. These data are essential for the identification, characterization, and handling of the compound in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | 1,3-dihydro-2H-benzo[d]azepin-2-one | [1] |
| CAS Number | 19301-09-8 | [1] |
| PubChem CID | 4218361 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Melting Point | 158-160 °C | [2] |
| Boiling Point | 377.3 ± 31.0 °C (Predicted) | [2] |
| SMILES | C1C2=CC=CC=C2C=CNC1=O | [1] |
| InChI Key | WUYVQJOTPXVUIS-UHFFFAOYSA-N | [1] |
| InChI | InChI=1S/C10H9NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-6H,7H2,(H,11,12) | [1] |
| Computed XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
Experimental Protocols
Detailed experimental procedures are critical for the replication of scientific findings. This section outlines the general methodologies for the synthesis and characterization of 1H-Benzo[d]azepin-2(3H)-one and its derivatives, based on established chemical literature.
Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones
A general approach to the synthesis of the 1H-Benzo[d]azepin-2(3H)-one scaffold involves several key chemical transformations. A variety of synthetic methods have been reviewed, including hydroamination, carbopalladation, amidation, and Friedel–Crafts alkylation.[3][4] A specific example for a derivative, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, is provided in the patent literature and can be adapted.[5]
General Synthetic Scheme:
A common synthetic route may involve the cyclization of a suitably substituted aminopropylbenzene derivative. The precise reagents and conditions will vary depending on the desired substitution pattern on the aromatic ring.
Example Protocol for a Derivative (adapted from patent literature): [5]
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Starting Material: A substituted 2-(2-aminoethyl)phenylacetic acid derivative.
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Cyclization: The starting material is subjected to intramolecular amide bond formation. This can be achieved using a variety of coupling agents (e.g., DCC, EDC) or by activating the carboxylic acid (e.g., conversion to an acid chloride followed by treatment with a base).
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Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or dimethylformamide, at room temperature or with gentle heating.
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Purification: The crude product is purified by standard laboratory techniques, such as recrystallization or column chromatography on silica gel.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Benzo[d]azepin-2(3H)-one would be expected to show characteristic signals for the aromatic protons, the methylene protons of the azepine ring, and the N-H proton of the lactam. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity and stereochemistry of the molecule.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, the carbonyl carbon of the lactam would appear at a characteristic downfield shift.
Biological Activity and Signaling Pathways
1H-Benzo[d]azepin-2(3H)-one and its derivatives have emerged as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription.[7] This activity makes them promising candidates for the development of anticancer therapies.
Mechanism of Action: BET Bromodomain Inhibition
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[8][9] This interaction is crucial for the recruitment of the transcriptional machinery to the promoters and enhancers of target genes, including several key oncogenes such as MYC and BCL2.[1][8]
1H-Benzo[d]azepin-2(3H)-one-based inhibitors act by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BET proteins.[7] This displacement of BET proteins from chromatin leads to the downregulation of the expression of their target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[8][10]
Signaling Pathway Diagram
The following diagram, generated using the DOT language, illustrates the signaling pathway affected by 1H-Benzo[d]azepin-2(3H)-one as a BET inhibitor.
Caption: BET Inhibition Pathway of 1H-Benzo[d]azepin-2(3H)-one.
Experimental Workflow for Assessing Biological Activity
The biological activity of 1H-Benzo[d]azepin-2(3H)-one and its analogs as BET inhibitors can be evaluated through a series of in vitro and in vivo experiments.
Caption: Experimental Workflow for BET Inhibitor Evaluation.
Conclusion
1H-Benzo[d]azepin-2(3H)-one represents a promising chemical scaffold for the development of targeted therapies, particularly in the field of oncology. Its ability to effectively inhibit BET bromodomains highlights its potential as a lead structure for the design of novel drugs. This guide provides a foundational understanding of its chemical properties, synthesis, and biological mechanism of action, serving as a valuable resource for researchers dedicated to advancing cancer treatment and other therapeutic areas. Further investigation into the specific physicochemical properties, such as solubility and pKa, will be crucial for optimizing its drug-like characteristics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZO[<i>d</i>]AZEPIN-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. EP1589014A1 - Process for the preparation of 1,3-dihydro-2H-3-benzazepin-2-one and application to the preparation of ivabradine and their pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
